N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a benzothieno-pyrimidine acetamide derivative characterized by a sulfanyl bridge, a hexahydrobenzothieno-pyrimidinone core, and halogenated aryl substituents.
This article provides a detailed comparison of Compound A with structurally related analogs, focusing on substituent effects, synthesis pathways, physicochemical properties, and crystallographic data.
Properties
CAS No. |
477313-41-0 |
|---|---|
Molecular Formula |
C24H19BrClN3O2S2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-17-6-2-3-7-18(17)27-20(30)13-32-24-28-22-21(16-5-1-4-8-19(16)33-22)23(31)29(24)15-11-9-14(26)10-12-15/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,27,30) |
InChI Key |
VLTRONKWWPXLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the 2-bromophenyl group: This can be done via a nucleophilic substitution reaction.
Formation of the sulfanylacetamide linkage: This step typically involves the reaction of a thiol with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. For example, if it is being investigated as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
Compound A is distinguished by its 2-bromophenyl acetamide group and 4-chlorophenyl substituent on the pyrimidine ring. Key analogs include:
Key Observations :
Yield Trends
Note: Yields for complex analogs like Compound A are likely lower (estimated 60–70%) due to steric and electronic challenges in coupling steps.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
| Compound ID | Melting Point (°C) | Solubility Profile | |
|---|---|---|---|
| A | Not reported | Likely low (nonpolar substituents) | |
| D | >259 | Poor in water, soluble in DMSO | |
| E | Not reported | Enhanced by fluorine substitution |
Fluorine Impact : The 2-fluorophenyl group in Compound E may improve solubility compared to bromine/chlorine analogs .
¹H NMR Spectral Shifts
- Compound D ():
- Compound A : Expected downfield shifts for NHCO (δ 10.3–10.5 ppm) due to electron-withdrawing bromine.
Crystallographic and Conformational Analysis
Bond Lengths and Dihedral Angles
- N-(4-Bromophenyl)acetamide ():
- Compound A : Predicted dihedral angle >60° between 2-bromophenyl and pyrimidine ring due to steric effects .
Structural Implications : Larger dihedral angles in Compound A may reduce π-π stacking interactions, affecting crystallization and bioavailability.
Biological Activity
N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Synthesis and Chemical Structure
The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several steps:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
- Introduction of the Bromophenyl Group : Nucleophilic substitution reactions involving bromophenyl halides.
- Attachment of the Chlorophenyl Group : Coupling reactions such as Suzuki or Heck coupling.
- Formation of the Acetamide Linkage : Reaction with acetic anhydride or acetyl chloride under basic conditions.
The compound's structure features a quinazolinone core combined with bromophenyl and chlorophenyl groups, contributing to its unique properties .
| Property | Value |
|---|---|
| IUPAC Name | N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Molecular Formula | C22H15BrClN3O2S |
| Molecular Weight | 464.79 g/mol |
| CAS Number | 476484-75-0 |
The biological activity of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is hypothesized to involve interactions with specific enzymes or receptors. Potential targets include:
- Kinases : Involved in various signaling pathways.
- Proteases : Key in protein degradation and processing.
These interactions may modulate cellular functions relevant to disease pathways .
Case Studies and Research Findings
-
Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, quinazolinone derivatives have been studied for their efficacy against various cancer cell lines.
- Study Reference: A comparative study on quinazolinone derivatives demonstrated significant cytotoxicity against breast cancer cells .
-
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
- Study Reference: A study screened various sulfanyl compounds for antibacterial activity and found promising results for related structures .
Comparative Analysis
When compared to other quinazolinone derivatives such as gefitinib and erlotinib (both used in cancer treatment), N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits unique properties due to its specific functional groups.
| Compound Name | Biological Activity | Similarity to Target Compound |
|---|---|---|
| Gefitinib | EGFR inhibitor | Quinazolinone core |
| Erlotinib | EGFR inhibitor | Quinazolinone core |
| N-(2-bromophenyl)... | Potential anticancer/antimicrobial | Unique functional groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
